
2-(3-Amino-4-mercaptophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-mercaptophenyl)acetic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of an amino group, a mercapto group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-mercaptophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-4-mercaptophenylacetic acid with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-4-mercaptophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-mercaptophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-mercaptophenyl)acetic acid involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Mercaptophenylacetic acid: Similar structure but lacks the amino group.
3-Amino-4-mercaptophenylacetic acid: Positional isomer with different reactivity.
Indole-3-acetic acid: Contains an indole ring instead of a phenyl ring, with different biological activities
Uniqueness
2-(3-Amino-4-mercaptophenyl)acetic acid is unique due to the presence of both amino and mercapto groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-(3-amino-4-sulfanylphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2S/c9-6-3-5(4-8(10)11)1-2-7(6)12/h1-3,12H,4,9H2,(H,10,11) |
Clave InChI |
HFNNSVOSNGNJQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B13201717.png)

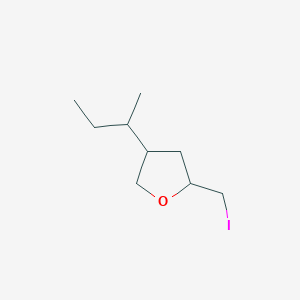
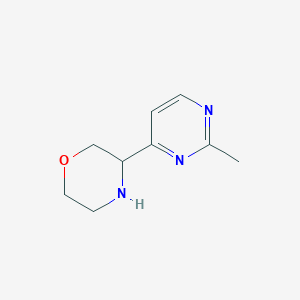
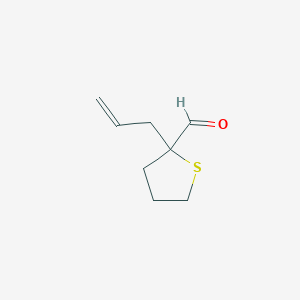
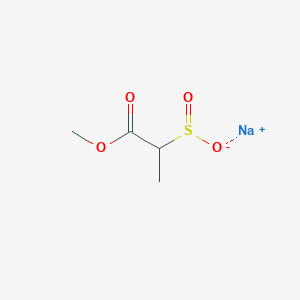
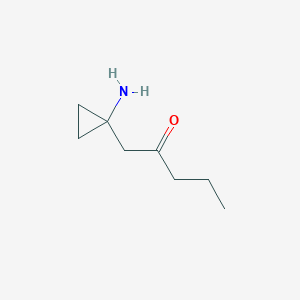
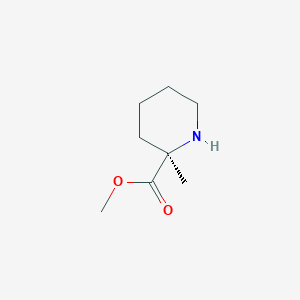
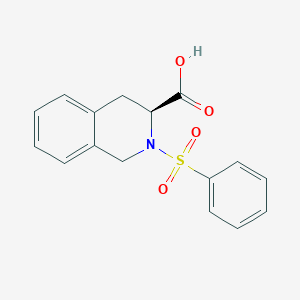
amine](/img/structure/B13201792.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)

